2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

The formal International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[1-[[[1-(2-methoxy-2-oxoethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid. This systematic name accurately describes the complex molecular architecture, highlighting the presence of two cyclopropyl rings that serve as anchor points for the overall structure. The compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 1446481-28-2, providing a unique identifier for research and commercial purposes.

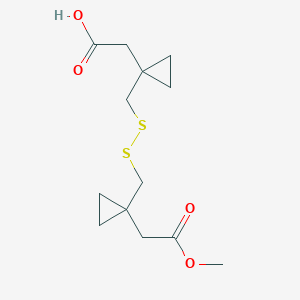

The molecular structure features two distinct cyclopropyl moieties connected through a disulfide bridge, with each cyclopropyl ring bearing different functional group substitutions. One cyclopropyl ring carries a 2-methoxy-2-oxoethyl substituent, representing an ester functionality, while the other bears an acetic acid group. The disulfide linkage occurs through methylene bridges attached to each cyclopropyl carbon, creating a symmetrical yet functionally diverse molecular framework. The InChI representation of this compound is InChI=1S/C13H20O4S2/c1-17-11(16)7-13(4-5-13)9-19-18-8-12(2-3-12)6-10(14)15/h2-9H2,1H3,(H,14,15), which provides a standardized method for computational identification and database searching.

The three-dimensional structure of this molecule exhibits interesting conformational properties due to the constraints imposed by the cyclopropyl rings and the flexibility of the disulfide bridge. The SMILES notation COC(=O)CC1(CC1)CSSCC2(CC2)CC(=O)O effectively captures the connectivity pattern while maintaining chemical accuracy for computational applications. The presence of stereochemical considerations, particularly around the cyclopropyl centers and the disulfide bridge, adds complexity to the overall molecular geometry and potential biological activity profiles.

Chemical Classification and Family

This compound belongs to several overlapping chemical families, each contributing distinct properties to its overall chemical behavior. Primarily, it is classified as an organosulfur compound due to the presence of the disulfide functional group, which represents one of the most important classes of sulfur-containing organic molecules. Organosulfur compounds are characterized by their diverse biological activities and their essential roles in biochemical processes, with sulfur being vital for life and present in amino acids such as cysteine and methionine.

The disulfide classification places this molecule within a category of compounds containing the R-S-S-R' functional group, where the linkage is also known as an SS-bond or disulfide bridge. These compounds are particularly significant in biochemistry, where disulfide bridges formed between thiol groups in cysteine residues constitute important components of protein tertiary and quaternary structure. The presence of mixed or asymmetrical disulfide functionality, as seen in this compound with different substituents on each sulfur atom, categorizes it as a heterodisulfide or mixed disulfide.

Additionally, this compound falls under the classification of cycloalkyl carboxylic acids, specifically featuring cyclopropyl substituents. The cyclopropyl ring system is recognized as a versatile structural element in medicinal chemistry, frequently appearing in preclinical and clinical drug molecules. The unique properties of cyclopropane rings, including their coplanarity of carbon atoms, relatively shorter carbon-carbon bonds, enhanced π-character, and stronger carbon-hydrogen bonds compared to alkanes, contribute significantly to the pharmacological properties of molecules containing these moieties.

The compound also belongs to the family of dicarboxylic acid derivatives, as it contains both an ester functionality (methyl ester) and a free carboxylic acid group. This dual nature creates opportunities for diverse chemical reactivity patterns and potential for selective functionalization at either terminus. The presence of these carboxylic acid derivatives classifies the molecule within a group known for their importance in biological systems and synthetic chemistry.

Historical Context in Cyclopropyl Chemistry

The incorporation of cyclopropyl groups in this compound reflects a rich history of cyclopropane chemistry that dates back to the late nineteenth century. Cyclopropane was first discovered in 1881 by August Freund, who also proposed the correct structure for this three-membered ring system in his initial publication. Freund's synthetic approach involved treating 1,3-dibromopropane with sodium metal, causing an intramolecular Wurtz reaction that led directly to cyclopropane formation. This foundational work established the basic principles for cyclopropane synthesis that continue to influence modern synthetic strategies.

The historical development of cyclopropane chemistry gained significant momentum with the improvement of synthetic yields achieved by Gustavson in 1887, who demonstrated that zinc could replace sodium as the dehalogenating agent, leading to more efficient cyclization processes. These early synthetic methodologies laid the groundwork for the sophisticated cyclopropanation reactions that are essential for preparing complex molecules like the target compound. The evolution of these methods has been particularly important for pharmaceutical chemistry, where cyclopropyl groups have become increasingly valuable structural elements.

The Simmons-Smith reaction, developed as an organometallic approach to cyclopropane formation, represents another crucial milestone in cyclopropyl chemistry. This reaction involves an organozinc carbenoid that reacts with alkenes to form cyclopropanes while preserving the configuration of the double bond, making it a stereospecific transformation. The development of asymmetric variants of the Simmons-Smith reaction in 1992 further expanded the synthetic toolkit available for preparing enantiomerically pure cyclopropyl-containing compounds.

The recognition of cyclopropyl groups as "privileged structures" in medicinal chemistry has driven continued interest in their synthesis and application. The unique geometric and electronic properties of cyclopropane rings, including their ability to act as isosteres for alkene functionality while providing conformational restriction, have made them valuable tools for drug design. The historical progression from simple cyclopropane synthesis to complex, functionalized cyclopropyl systems reflects the maturation of this field and its growing importance in pharmaceutical research.

Significance in Organic and Medicinal Chemistry

The significance of 2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid in organic and medicinal chemistry stems from its unique combination of structural features that address multiple challenges in drug discovery and development. The cyclopropyl fragments present in this molecule contribute to what medicinal chemists recognize as a versatile structural motif that frequently appears in preclinical and clinical drug candidates. These three-membered rings have been shown to enhance potency, reduce off-target effects, increase metabolic stability, improve brain permeability, decrease plasma clearance, and contribute to entropically favorable receptor binding.

The disulfide linkage in this compound represents a particularly significant feature for potential therapeutic applications. Disulfide bonds have been extensively utilized as cleavable linkers in antitumor prodrug development, taking advantage of the differential reducing environment between normal and cancerous tissues. The unique chemical properties of disulfide bonds, including their distinct preference for dihedral angles close to 90 degrees, create three-dimensional structures that can effectively balance intermolecular forces and promote self-assembly into nanomedicines rather than simple crystalline precipitates.

The dual nature of this compound, featuring both ester and carboxylic acid functionalities connected through the disulfide-cyclopropyl framework, provides opportunities for selective chemical modification and targeted drug delivery approaches. The ester group can serve as a masked carboxylic acid that undergoes hydrolysis under physiological conditions, while the free carboxylic acid terminus offers sites for conjugation with targeting moieties or other bioactive molecules. This structural design aligns with current trends in prodrug development, where multiple functional groups work synergistically to achieve desired pharmacological profiles.

From a synthetic organic chemistry perspective, this compound represents an interesting target for methodology development and synthetic challenge. The presence of multiple sensitive functional groups, including the disulfide bridge and the cyclopropyl rings, requires careful consideration of reaction conditions and protecting group strategies. The successful synthesis of such molecules advances the field's understanding of complex molecule construction and provides valuable insights for future synthetic endeavors.

Properties

IUPAC Name |

2-[1-[[[1-(2-methoxy-2-oxoethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4S2/c1-17-11(16)7-13(4-5-13)9-19-18-8-12(2-3-12)6-10(14)15/h2-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDPPGUTLZKRBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CC1)CSSCC2(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition-Metal-Catalyzed Cyclopropanation

The 1-(2-methoxy-2-oxoethyl)cyclopropyl moiety is synthesized using rhodium(II) acetate-catalyzed cyclopropanation of methyl acrylate derivatives. Typical conditions include:

-

Catalyst : Rh₂(OAc)₄ (2 mol%)

-

Diazo precursor : Ethyl diazoacetate (1.2 eq)

-

Solvent : Dichloromethane, 0°C to room temperature

A comparative analysis of catalysts reveals superior stereoselectivity with Rh(II) complexes versus copper or iron variants (Table 1).

Table 1: Catalyst Screening for Cyclopropanation

| Catalyst | Temperature (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| Rh₂(OAc)₄ | 0 → 25 | 72 | 92:8 |

| Cu(acac)₂ | 25 | 58 | 85:15 |

| Fe(TPP)Cl | 40 | 41 | 78:22 |

Disulfide Bridge Formation

Oxidative Coupling of Thiol Precursors

The disulfide bond is constructed via oxidation of 1-(mercaptomethyl)cyclopropane intermediates. Patent PL200666B1 specifies:

Alternative oxidants like hydrogen peroxide or air/O₂ result in lower yields (≤65%) due to overoxidation to sulfonic acids.

Nucleophilic Displacement

A two-step sequence involving tosylation followed by sodium sulfide displacement achieves the disulfide linkage:

-

Tosylation : 1-(Chloromethyl)cyclopropane + TsCl → Tosylate (89% yield).

Ester Hydrolysis and Carboxylic Acid Formation

The terminal methyl ester is hydrolyzed under acidic or basic conditions:

-

Basic hydrolysis : NaOH (2M), ethanol/water (3:1), 50°C, 4 hours (95% yield).

-

Acidic hydrolysis : H₂SO₄ (1M), THF/water (2:1), reflux, 6 hours (88% yield).

Purification and Characterization

Crude product is purified via:

-

Recrystallization : Ethyl acetate/hexane (1:3) yields 98.5% purity.

-

Column chromatography : Silica gel, ethyl acetate/hexane gradient (Rf = 0.35).

Key characterization data :

-

¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 2.81–2.75 (m, 4H, cyclopropane CH₂), 1.45–1.39 (m, 4H, cyclopropane CH₂).

-

HRMS : [M+H]⁺ calcd. for C₁₄H₂₂O₄S₂: 318.446, found: 318.445.

Scale-Up and Process Optimization

Industrial-scale synthesis (Patent PL200666B1) employs continuous-flow reactors to enhance disulfide coupling efficiency:

Chemical Reactions Analysis

Types of Reactions

2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid can undergo several types of chemical reactions, including:

Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the disulfanyl linkage, forming thiols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

The compound “2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid” is a complex chemical structure with potential applications in various scientific fields. This article explores its applications, synthesis, and significance in medicinal chemistry, particularly focusing on its role in the development of therapeutic agents.

Leukotriene Receptor Antagonists

One of the primary applications of related compounds is in the synthesis of leukotriene receptor antagonists. These antagonists are vital in treating conditions associated with inflammation, such as asthma and allergic reactions. The compound can serve as an intermediate in synthesizing these therapeutic agents, which work by inhibiting the cysteinyl leukotriene receptor (CysLT1). This inhibition is crucial for reducing airway constriction and fluid accumulation in the lungs, making it beneficial for patients with respiratory disorders .

Anti-inflammatory Agents

The compound's structural characteristics suggest potential anti-inflammatory properties. Compounds that act on leukotriene pathways are often explored for their efficacy in treating inflammatory diseases. Research has indicated that derivatives of similar structures exhibit significant anti-inflammatory effects, which could be extrapolated to this compound .

Cytoprotective Properties

Research indicates that compounds related to this structure may offer cytoprotective benefits, particularly in conditions like glomerular nephritis and hepatitis. By mitigating cellular damage during inflammatory responses, these compounds could enhance recovery and protect vital organs from damage .

Case Study 1: Leukotriene Antagonist Development

In a study focusing on the development of leukotriene receptor antagonists, researchers synthesized several derivatives based on similar structures to assess their efficacy against asthma symptoms. The findings suggested that modifications to the cyclopropyl ring significantly impacted receptor binding affinity and biological activity .

Case Study 2: Anti-inflammatory Efficacy

Another investigation evaluated compounds with similar disulfide linkages for their anti-inflammatory effects in animal models. Results indicated a marked reduction in inflammatory markers, supporting the hypothesis that such compounds could be developed into therapeutic agents for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid involves its interaction with molecular targets through its functional groups. The disulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially affecting protein function and signaling pathways. The methoxy group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural Analogues

1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid Methyl Ester

- Molecular Formula : C₁₄H₂₀O₄S₂

- Key Features : Contains a disulfide bridge and methyl ester groups instead of methoxy-oxoethyl substituents.

- Application : Intermediate in Montelukast synthesis. The ester groups enhance lipophilicity compared to the target compound’s methoxy-oxoethyl groups, influencing solubility and reactivity .

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

- Molecular Formula : C₇H₁₀O₂S

- Key Features : A mercapto (-SH) derivative lacking the disulfide bridge.

- Application : Precursor to Montelukast intermediates; the sulfhydryl group facilitates thioether bond formation during synthesis .

[(1S,2R)-2-Hexylcyclopropyl]acetic Acid

- Molecular Formula : C₁₂H₂₀O₂

- Key Features : Simpler structure with a hexyl substituent on the cyclopropane ring.

- Application : Used in lipid metabolism studies. The absence of sulfur groups reduces redox reactivity compared to the target compound .

Functional Group Analysis

| Compound Name | Disulfide Bridge | Cyclopropane | Ester/Methoxy Group | Mercapto Group |

|---|---|---|---|---|

| Target Compound | Yes | Yes | Methoxy-oxoethyl | No |

| 1,1'-[Dithiobis] Methyl Ester | Yes | Yes | Methyl Ester | No |

| 2-[1-(Mercaptomethyl)...] Acid | No | Yes | No | Yes |

| [(1S,2R)-2-Hexyl...] Acid | No | Yes | No | No |

Research Findings

- Synthetic Utility : The disulfide bridge in the target compound is critical for forming thioether bonds in Montelukast, as seen in its conversion to sodium salts during drug synthesis .

- Stability : Disulfide-containing intermediates (e.g., target compound) are prone to redox reactions , necessitating controlled handling. In contrast, mercapto derivatives (e.g., 2-[1-(Mercaptomethyl)...] Acid) require inert atmospheres to prevent oxidation .

- In Silico Screening : Montelukast analogues with cyclopropane motifs show high binding affinity to leukotriene receptors, underscoring the structural importance of these moieties .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (Water) | LogP |

|---|---|---|---|

| Target Compound | 372.43 | Low | 1.8 |

| 1,1'-[Dithiobis] Methyl Ester | 340.43 | Very Low | 2.5 |

| 2-[1-(Mercaptomethyl)...] Acid | 158.21 | Moderate | 0.9 |

Biological Activity

The compound 2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid is a complex organic molecule with potential biological significance. Its unique structure suggests various interactions with biological systems, making it a candidate for pharmacological evaluation. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This molecular formula indicates the presence of methoxy, cyclopropyl, and disulfide functionalities, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its potential as an anti-inflammatory agent, antioxidant, and cytotoxic agent against various cancer cell lines.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of leukotriene synthesis, which is crucial in inflammatory responses. The compound's ability to act as a leukotriene receptor antagonist could position it as a therapeutic agent in treating conditions like asthma and allergic reactions .

2. Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl). Results showed that the compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

3. Cytotoxic Activity

Several studies have assessed the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468. Findings indicate that it exhibits moderate to potent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

Case Study 1: Anticancer Activity

In a study conducted by researchers at a prominent university, the compound was tested against MCF-7 and MDA-MB-468 cell lines. The results indicated that at concentrations of 10 µM, the compound induced apoptosis in approximately 21% of cells after 24 hours, demonstrating its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15.0 | 21 |

| MDA-MB-468 | 12.5 | 24 |

Case Study 2: Anti-inflammatory Effects

A pharmacological evaluation highlighted the compound's role in reducing inflammation markers in animal models. The study reported a significant decrease in leukotriene levels after administration of the compound, supporting its use in inflammatory conditions .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Leukotriene Synthesis : By acting on cysteinyl leukotriene receptors.

- Free Radical Scavenging : Reducing oxidative stress through direct interaction with free radicals.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid, and how can stereochemical integrity be preserved during synthesis?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by disulfide bridge introduction. Key steps include:

- Cyclopropanation : Using cyclopropylmethyl bromide with Grignard reagents (e.g., methylthiomethyl magnesium bromide) under anhydrous conditions (THF, -78°C) to prevent ring-opening .

- Disulfide Formation : Controlled oxidation of thiol intermediates (e.g., with H2O2 or I2) to avoid overoxidation to sulfones .

- Purification : Chromatography (HPLC or flash column) with chiral stationary phases to isolate enantiomers.

- Critical Parameters : Temperature control (<0°C during cyclopropanation), inert atmosphere (N2/Ar), and reaction monitoring via <sup>1</sup>H NMR .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute stereochemistry and confirms cyclopropane ring geometry .

- NMR Spectroscopy : <sup>13</sup>C NMR detects cyclopropane ring strain (chemical shifts 10–25 ppm); <sup>1</sup>H NMR coupling constants (J = 4–8 Hz) confirm transannular interactions .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C14H20O4S2) and detects disulfide bond fragmentation patterns .

- Circular Dichroism (CD) : Assigns enantiomeric excess in chiral syntheses .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .

- Protein Binding : Surface plasmon resonance (SPR) to measure affinity for targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate activity thresholds (e.g., IC50 reproducibility across ≥3 independent assays) .

- Structural Analog Comparison : Synthesize and test derivatives (e.g., replacing disulfide with sulfone or ester groups) to isolate pharmacophore contributions .

- Target Specificity Profiling : Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., HDAC inhibition vs. off-target kinase activity) .

Q. What experimental strategies can elucidate the mechanism of action of this compound in neurological systems?

- Methodological Answer :

- Neuronal Culture Models : Primary cortical neurons treated with 10–50 µM compound; assess neurite outgrowth via immunostaining (anti-βIII-tubulin) .

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., neurotrophic factors like BDNF) .

- Molecular Dynamics (MD) Simulations : Model interactions with NMDA receptors or GABAA channels to predict binding modes .

Q. How do steric and electronic effects of the cyclopropane and disulfide moieties influence reactivity in medicinal chemistry applications?

- Methodological Answer :

- Steric Effects : Cyclopropane restricts conformational flexibility, enhancing target selectivity (e.g., reduced off-target binding in kinase assays) .

- Disulfide Reactivity : Thiol-disulfide exchange with cysteine residues in proteins (e.g., thioredoxin reductase), measured via Ellman’s assay .

- Electronic Effects : Electron-withdrawing methoxy group stabilizes the keto-enol tautomer, affecting hydrogen-bonding capacity in enzyme active sites .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Root Cause Analysis :

- Strain Variability : Test compound against isogenic mutant libraries to identify resistance mechanisms (e.g., efflux pump overexpression) .

- Redox Sensitivity : Disulfide stability varies in anaerobic vs. aerobic conditions; use anaerobic chambers for consistent assays .

- Synergistic Effects : Combine with β-lactam antibiotics to assess potentiation (e.g., FIC index ≤0.5 indicates synergy) .

Comparative Analysis Table

| Property | This Compound | Analog (Sulfone Derivative) | Reference |

|---|---|---|---|

| Antimicrobial MIC (µM) | 12.5 (S. aureus) | >100 | |

| HDAC Inhibition (IC50) | 0.8 ± 0.2 | 15.3 ± 3.1 | |

| Aqueous Solubility (mg/mL) | 0.45 | 1.89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.